N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine
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Overview
Description
N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms attached to the thiophene ring and a hydroxylamine group attached to the methylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine typically involves the condensation of 4,5-dichlorothiophene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced species.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the formation of covalent adducts, which may disrupt normal cellular functions and induce biological effects. The exact pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dichlorothiophen-3-yl)pyrimidin-2-ylamine
- 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione
- 2-Methoxypyridine-3-carbonitrile derivatives
Uniqueness
N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the thiophene ring and the presence of the hydroxylamine group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61200-62-2 |
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Molecular Formula |
C5H3Cl2NOS |
Molecular Weight |
196.05 g/mol |
IUPAC Name |
N-[(4,5-dichlorothiophen-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H3Cl2NOS/c6-4-3(1-8-9)2-10-5(4)7/h1-2,9H |
InChI Key |
NHOAMIJYGQECIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)Cl)Cl)C=NO |
Origin of Product |
United States |
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